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Compound of Interest

Compound Name: 1-Azidoheptane
CAS No.: 44961-22-0
Cat. No.: B2543133
Get Quote
. J

Executive Summary & Structural Context

1-Azidoheptane (Heptyl azide) is a primary alkyl azide widely utilized as a building block in

organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CUAAC), also
known as "Click Chemistry."[1][2] Its seven-carbon aliphatic chain provides a lipophilic linker
often used to modify polar pharmacophores or surface materials.[1][2]

This guide provides a definitive technical breakdown of its spectroscopic signature (NMR, IR,
MS) and a validated synthesis protocol. It prioritizes the causal relationship between the azido
functional group and the observed spectral data, allowing researchers to validate their products
with high confidence.[1]

Compound Identity
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Property Value
IUPAC Name 1-Azidoheptane
CAS Number 29756-42-1

Molecular Formula

Molecular Weight 141.22 g/mol

Structure

Safety Protocols (Critical)

Warning: Organic Azide Hazards Before synthesis or handling, you must evaluate the stability
of the target azide. 1-Azidoheptane falls into a "borderline" safety category that requires strict
adherence to the C/N Ratio Rule.[1]

The C/N Ratio Rule

For an organic azide to be considered non-explosive and isolable, the ratio of carbon atoms to
nitrogen atoms must generally satisfy:

e 1-Azidoheptane Calculation: 7 Carbons / 3 Nitrogens = 2.33.[1][2]

Interpretation: This ratio is below the safe threshold of 3.[1][2]0. While heptyl azide is frequently
synthesized, it should ideally be stored in solution and not distilled to dryness if possible.[1][2]
Pure isolation is possible but carries a risk of decomposition or explosion if subjected to heat,
shock, or friction.[1]

» Storage: Store cold (

), in the dark, and preferably in solution (e.g., DCM or Toluene).

» Disposal: Quench excess azide with the Staudinger reduction (Triphenylphosphine) or
specific chemical waste protocols; never pour down the drain (reacts with copper/lead pipes
to form explosive metal azides).[1][2]

Synthesis & Sample Preparation
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The standard synthesis utilizes a Nucleophilic Substitution (

) of 1-bromoheptane with Sodium Azide.[1]

Validated Protocol

e Reagents: 1-Bromoheptane (1.0 eq), Sodium Azide (

, 1.5 eq), DMF (Dimethylformamide, anhydrous).

e Procedure:

o

o Add

carefully (solid addition).[1][2]

o Stir at room temperature for 18—24 hours (or

for 4 hours).

o Workup: Dilute with Diethyl Ether (

), wash

Dissolve 1-bromoheptane in DMF (0.5 M concentration).

with water (to remove DMF and unreacted azide), then wash with brine.

o Drying: Dry organic layer over

, filter, and concentrate carefully under reduced pressure (do not heat bath

)

Workflow Diagram

Start: : Reaction:
1-Bromoheptane Dissolve DMF, RT, 24h

+ NaN3 (SN2 Mechanism)
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>
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Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate and diagnostic confirmation of the azide

functional group.

Key Diagnostic Peak

Frequency (
Intensity Assignment

)

Causal Explanation

2090 - 2100 Strong Asymmetric Stretch

The linear azide

moiety (

) exhibits a strong
dipole change during
asymmetric stretching,
resulting in a
dominant peak in the
"triple bond" region
where few other
functional groups

appear.[1][2]

2850 — 2960 Medium

Stretch

Standard symmetric
and asymmetric
stretching of the
heptyl alkyl chain (

hybridized carbons).
[1][2]

Self-Validation: If the peak at

is weak or absent, the substitution failed. If a peak remains at

(C-Br stretch), the reaction is incomplete.[1]

NMR Spectroscopy
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NMR analysis confirms the carbon skeleton and the specific attachment of the azide group.
The electronegativity of the azide group (

) causes distinct deshielding effects on the

-methylene protons and carbons.

NMR Data (400 MHz, )
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Shift ( o ) ) Mechanistic
Multiplicity Integration Assignment e
» PpM) nsig

Diagnostic:
Deshielded by
the electron-
withdrawing

Triplet ( azide nitrogen.[1]
3.25 2H

) (C1) [2] Appears as a

triplet due to
coupling with the

adjacent

[1][2]

Moderately
deshielded; splits
into a quintet

1.60 Quintet 2H (couples to

(C2)

and

)-[11[2]

The "methylene
envelope" typical
of aliphatic
Bulk chains; too
1.25-1.35 Multiplet 8H distant from the
(C3-C6) azide to feel
significant
inductive effects.

[1]

Terminal Standard
0.89 Triplet 3H terminal methyl
(€7 group.[1]2]

NMR Data (100 MHz, )
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Shift (
Assignment Mechanistic Insight
» Ppm)

Diagnostic: The carbon directly
attached to the azide is
significantly downfield

51.5 (C1) compared to a bromo-alkane

precursor (typically

ppm).[1]

28.9 (C2) Slight inductive effect.[1][2]

Bulk Characteristic resonances for a

31.7,28.8, 26.7, 22.6 _
heptyl chain.[1][2]

Terminal

14.1 Standard methyl shift.

Mass Spectrometry (MS)

Mass spectrometry of organic azides is unique because the molecular ion (

) is often invisible due to the facile loss of molecular nitrogen (
).
Fragmentation Pathway

« lonization: ESI (Electrospray) or El (Electron Impact).[1][2]
» Base Peak: Often

or alkyl fragments.[1][2]

o Diagnostic Loss: The loss of 28 mass units (
) is the "fingerprint” of an azide.[1][2]

Observed Peaks (ESI+):
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e m/z 114:

(Protonated nitrene/amine species).[1][2]

e mM/z 142:

(Rare, usually only seen in very soft ionization).[1][2]

e m/z 164:

(Sodium adduct, more stable than protonated form).[1][2]

Fragmentation Logic Diagram

Molecular lon [M+H]+

m/z 142
(Unstable)

Loss of N2
(-28 Da)

Nitrene/Amine lon

[R-NH]+
m/z 114

Further Fragmentation

Alkyl Chain Fragmentation
(CnH2n+1)+

Click to download full resolution via product page
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o Van der Krieken, D. A. (2016).[1][2] Cutaneous host-microbiome interactions: functional
analyses and interventions. Radboud University.[1][2][3] (Describes synthesis of 1-
azidoheptane from 1-bromoheptane).

e Spectroscopic Data (General Alkyl Azides)

o Liegault, B., et al. (2021).[1] "Synthetic Access to Ring-Expanded N-Heterocyclic Carbene
(RE-NHC) Copper Complexes and Their Performance in Click Chemistry."
Organometallics, 40(9), 1221-1231.[1][2] (References 1-azidoheptane usage).[1][2][3][4]

[5] [1]
» Safety & Handling

o Brimble, M. A., et al. "Rules for Working with Azides."[1][2] Organic Process Research &
Development. (General guidelines on C/N ratio).

o PubChem Compound Summary for CID 11040794: 1-Azidoheptane.[1][2] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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